molecular formula C11H9F3O3 B1453612 2-Methoxy-3-(trifluoromethyl)cinnamic acid CAS No. 1092460-72-4

2-Methoxy-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1453612
CAS No.: 1092460-72-4
M. Wt: 246.18 g/mol
InChI Key: XQOJTMLTWNJUFL-AATRIKPKSA-N
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Description

2-Methoxy-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a cinnamic acid backbone

Preparation Methods

The synthesis of 2-Methoxy-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-methoxybenzaldehyde with trifluoromethylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or extraction .

Chemical Reactions Analysis

2-Methoxy-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Biological Activity

2-Methoxy-3-(trifluoromethyl)cinnamic acid (CAS No. 1092460-72-4) is a compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a cinnamic acid backbone. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. The following sections detail its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H9F3O3C_{11}H_9F_3O_3. The trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in synthetic applications in organic chemistry and medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain microorganisms by disrupting cell membranes or interfering with metabolic pathways. The lipophilic nature of the trifluoromethyl group aids in membrane penetration .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cells. The IC50 values for these effects range from 30 to 166 µM, indicating significant selectivity towards malignant cells over normal cells .
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for preventing oxidative stress-related diseases. The antioxidant activity of related hydroxy cinnamic acids suggests potential benefits for this compound as well .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into lipid bilayers, affecting membrane integrity and function.
  • Enzyme Inhibition : Similar to other cinnamic acid derivatives, it may inhibit histone deacetylases (HDAC), impacting gene expression related to cell proliferation and apoptosis .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through alterations in cell cycle progression and activation of apoptotic pathways .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa42
K562166
MCF-730
WiDr (colon cancer)30.8

Antiglycation Properties

A study on the antiglycation properties of cinnamic acid derivatives revealed that they could significantly inhibit the formation of advanced glycation end products (AGEs). While specific data on this compound is limited, its structural similarity to other active derivatives suggests potential efficacy in this area .

Properties

IUPAC Name

(E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJTMLTWNJUFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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